molecular formula C16H13FN2O2S2 B2831686 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1798490-44-4

2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2831686
CAS No.: 1798490-44-4
M. Wt: 348.41
InChI Key: RDOHPHZQEDQYGQ-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Sodium methoxide, potassium thiolate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiophenes or pyridines

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.

Medicine

Medicinally, this compound shows potential as a therapeutic agent. Its structural components suggest it could be explored for anti-inflammatory, anti-cancer, or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, while the thiophene and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHPHZQEDQYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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